2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride
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Overview
Description
2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the acetamide group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives .
Scientific Research Applications
2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride include:
- 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethanol
- 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]propanoic acid
- 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]butanamide
Uniqueness
What sets this compound apart from similar compounds is its specific structural features and the presence of the acetamide group.
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);2*1H/t6-,7+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLHPVNYFCIGNM-DTQHMAPFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CC(=O)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1CC(=O)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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